molecular formula C15H21NO4S B3168783 1-((4-Isopropylphenyl)sulfonyl)piperidine-3-carboxylic acid CAS No. 932976-67-5

1-((4-Isopropylphenyl)sulfonyl)piperidine-3-carboxylic acid

Cat. No.: B3168783
CAS No.: 932976-67-5
M. Wt: 311.4 g/mol
InChI Key: QAAHFDIAOPVUER-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-{[4-(Propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial for the synthesis of novel drug-like compounds. Additionally, the compound’s sulfonyl group can form strong interactions with proteins, potentially inhibiting or modifying their activity .

Cellular Effects

The effects of 1-{[4-(Propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit tubulin polymerization, which is essential for cell division and proliferation . This inhibition can lead to antiproliferative effects, making the compound a potential candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, 1-{[4-(Propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound’s interaction with transaminases can lead to the synthesis of enantiopure drug-like compounds . Additionally, its sulfonyl group can inhibit enzyme activity by forming strong interactions with the enzyme’s active site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-{[4-(Propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cellular processes, such as tubulin polymerization .

Dosage Effects in Animal Models

The effects of 1-{[4-(Propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity. For example, high doses of the compound have been associated with strong antiproliferative effects due to tubulin polymerization inhibition . Excessive doses can also lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

1-{[4-(Propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound’s sulfonyl group plays a crucial role in its metabolic activity, influencing its interaction with metabolic enzymes . These interactions can affect metabolic flux and metabolite levels, impacting the compound’s overall biological activity.

Transport and Distribution

The transport and distribution of 1-{[4-(Propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylic acid within cells and tissues are essential for its biological activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution within tissues can influence its localization and accumulation, affecting its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of 1-{[4-(Propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylic acid is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interaction with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Isopropylphenyl)sulfonyl)piperidine-3-carboxylic acid typically involves the sulfonylation of piperidine derivatives. The reaction conditions often include the use of sulfonyl chlorides and appropriate bases to facilitate the reaction. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the purity and consistency of the product through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

1-((4-Isopropylphenyl)sulfonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

1-((4-Isopropylphenyl)sulfonyl)piperidine-3-carboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((4-Isopropylphenyl)sulfonyl)piperidine-3-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable for specific research applications where the isopropyl group plays a crucial role .

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)sulfonylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-11(2)12-5-7-14(8-6-12)21(19,20)16-9-3-4-13(10-16)15(17)18/h5-8,11,13H,3-4,9-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAHFDIAOPVUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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